N-isopropyl-3-(phenylthio)propanamide
Description
N-Isopropyl-3-(phenylthio)propanamide is a thioether-containing amide derivative characterized by a phenylthio group (-SPh) attached to a propanamide backbone with an isopropyl substituent on the nitrogen. Thioether linkages are often employed in drug design to enhance resistance to oxidative degradation compared to ethers or esters .
Properties
IUPAC Name |
3-phenylsulfanyl-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10(2)13-12(14)8-9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKXDYOKMQYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Substitutions
Compound: N-Isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9c)
- Molecular Formula : C₁₆H₂₀N₂O₂
- Molecular Weight : 272.35 g/mol
- Key Features: Substituent: 2-oxoquinoline group replaces the phenylthio moiety. Synthesis: Yields 56–67% via methods A and B . Spectroscopy:
- ¹H NMR signals at δ 2.60 (CH₂CO) and 4.55 ppm (NCH₂) .
- ¹³C NMR confirms carbonyl groups (C=O at δ 166.5 and 172.7 ppm) .
Fentanyl-Based Analogs with Piperidinyl Substituents
Compound : N-Isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (Compound 5)
Fluorinated Thioether Analogs
Compound : 3-[(2-Fluorophenyl)thio]propanamide
- Molecular Formula: C₉H₁₀FNOS
- Molecular Weight : 199.25 g/mol .
- Key Differences: Fluorine substitution at the phenyl ring’s ortho position enhances electronegativity and lipophilicity. Likely impacts metabolic stability and bioavailability compared to non-fluorinated analogs like the target compound.
Comparative Data Table
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The phenylthio group in the target compound may confer distinct electronic and steric effects compared to quinoline or piperidinyl analogs, warranting further studies on receptor affinity and metabolic pathways.
- Toxicity and Efficacy : While compound 5 (a fentanyl analog) demonstrates opioid-related toxicity, the target compound’s safety profile remains unexplored in the provided evidence.
- Synthetic Feasibility : Yields for 9c (56–67%) suggest viable routes for N-alkyl propanamides, but optimization for the phenylthio derivative is unclear.
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